molecular formula C17H17N3O2 B3009714 N-(2-methoxyphenethyl)-1H-indazole-3-carboxamide CAS No. 953222-78-1

N-(2-methoxyphenethyl)-1H-indazole-3-carboxamide

Cat. No. B3009714
CAS RN: 953222-78-1
M. Wt: 295.342
InChI Key: SDMLDZYIYGSFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenethyl)-1H-indazole-3-carboxamide, also known as MEPI, is a novel synthetic cannabinoid that has recently gained attention in the scientific community. This compound was first synthesized in 2015 and has been studied for its potential as a research tool in the field of cannabinoid pharmacology. MEPI has shown promising results in various studies, and its unique chemical structure has made it an interesting target for further research.

Scientific Research Applications

  • Monoamine Oxidase B Inhibitors :

    • Indazole and indole carboxamides have been identified as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B). These findings are significant for their potential applications in neurodegenerative diseases like Parkinson's disease, where MAO-B inhibitors are therapeutic agents. The study conducted by Tzvetkov et al. (2014) found derivatives such as N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide to exhibit high potency and selectivity (Tzvetkov et al., 2014).
  • Antiproliferative Activity :

    • Lu et al. (2021) synthesized a compound similar to N-(2-methoxyphenethyl)-1H-indazole-3-carboxamide, showing significant inhibitory activity against certain cancer cell lines. This suggests potential applications in cancer research and treatment (Lu et al., 2021).
  • Antidepressant Properties :

    • Research by Mahesh et al. (2011) into structurally novel 5-HT3 receptor antagonists, including derivatives of indazole carboxamides, revealed potential antidepressant-like activity. This indicates possible applications in the treatment of depression (Mahesh et al., 2011).
  • Antimicrobial Activity :

    • Wang et al. (2012) synthesized derivatives of benzo[d]isothiazol-3(2H)-ones, including compounds structurally similar to this compound, and found them to exhibit favorable antimicrobial activity (Wang et al., 2012).
  • β-Glucuronidase Inhibition :

    • Hanif et al. (2011) reported the synthesis of hydrazinecarboxamides with methoxyphenyl and methoxyphenethyl groups, similar in structure to this compound. They found these compounds to exhibit excellent β-glucuronidase inhibitory activity (Hanif et al., 2011).
  • Poly(ADP-ribose)polymerase (PARP) Inhibition :

    • Jones et al. (2009) developed a series of 2-phenyl-2H-indazole-7-carboxamides as PARP inhibitors. These findings have implications in the treatment of BRCA-1 and BRCA-2 mutant tumors, suggesting potential applications in oncology (Jones et al., 2009).
  • CCR4 Antagonists :

    • Procopiou et al. (2013) synthesized indazole arylsulfonamides as human CCR4 antagonists, potentially useful in treating conditions related to this receptor, such as allergic diseases or certain types of cancer (Procopiou et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-22-15-9-5-2-6-12(15)10-11-18-17(21)16-13-7-3-4-8-14(13)19-20-16/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMLDZYIYGSFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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